(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluoroethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of suitable precursors such as N-substituted piperidines.
Introduction of Difluoroethyl Group: The difluoroethyl group is introduced via difluoromethylation reactions, which can be achieved using difluoromethylation reagents.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the difluoroethyl group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without any substituents.
N-Methylpyrrolidine: A pyrrolidine ring with a methyl group attached to the nitrogen atom.
Difluoromethylpyrrolidine: A pyrrolidine ring with a difluoromethyl group attached.
Uniqueness: (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the difluoroethyl group and the amine group on the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2728725-16-2 |
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Molecular Formula |
C6H14Cl2F2N2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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